molecular formula C15H19ClN2O3 B2877670 N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-87-3

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2877670
CAS No.: 1421441-87-3
M. Wt: 310.78
InChI Key: PWSQAVPKULVFEV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in its structure contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl and carboxamide groups. One common method involves the reaction of a suitable diol with a diamine to form the spirocyclic intermediate, which is then reacted with 2-chlorobenzoyl chloride to introduce the chlorophenyl group. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with oxygen and nitrogen atoms in their structure, such as:

Uniqueness

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to the specific arrangement of its functional groups and the presence of the chlorophenyl moiety. This unique structure contributes to its distinct reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-12-3-1-2-4-13(12)17-14(19)18-7-10-21-15(11-18)5-8-20-9-6-15/h1-4H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQAVPKULVFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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